molecular formula C14H13N3O2 B2558637 2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine CAS No. 95420-33-0

2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B2558637
CAS No.: 95420-33-0
M. Wt: 255.277
InChI Key: JPUBQAJZGLYDSX-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine (CAS 95420-33-0) is a high-value chemical building block with significant potential in medicinal chemistry and drug discovery research. This compound features an imidazo[4,5-b]pyridine core, a privileged scaffold in pharmaceutical development due to its structural similarity to purines, which allows for effective interaction with a variety of biological targets . Researchers are particularly interested in this structural class for its diverse pharmacological profile, which includes investigated antitumor properties and potential applications in neurodegenerative disorders . The 3,4-dimethoxyphenyl substituent is a common pharmacophore that can influence the compound's binding affinity and selectivity. Studies on closely related analogues have demonstrated promising activity as tubulin polymerization inhibitors, a key mechanism for the development of anticancer agents . Furthermore, the imidazopyridine scaffold is a subject of ongoing research in other therapeutic areas, including antimicrobial and antifungal applications . The product is supplied for early-stage research and development. Intended Use and Disclaimer: This product is intended for research and laboratory use only by trained professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference purposes. The buyer assumes all responsibility for determining the suitability of this product for its intended use and for ensuring safe handling in accordance with applicable laboratory safety protocols.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-18-11-6-5-9(8-12(11)19-2)13-16-10-4-3-7-15-14(10)17-13/h3-8H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUBQAJZGLYDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(N2)C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with suitable precursors under specific conditions. One method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-cyanothioacetamide to form an intermediate, which is then cyclized to produce the desired imidazo[4,5-b]pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Anticancer Applications

The imidazo[4,5-b]pyridine scaffold has been widely studied for its anticancer properties. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Activity

A study synthesized several derivatives of imidazo[4,5-b]pyridine and evaluated their effects on human cancer cell lines. Notably, compounds with specific substitutions showed enhanced activity:

  • Compound 10 : IC50 = 0.4 μM against SW620 (colorectal carcinoma).
  • Compound 14 : IC50 = 0.7 μM against SW620.

These compounds demonstrated selectivity towards cancer cells while showing minimal antibacterial activity, indicating their potential as targeted cancer therapies .

CompoundCancer Cell LineIC50 (μM)
10SW6200.4
14SW6200.7
8HeLa1.8

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of imidazo[4,5-b]pyridine derivatives. A specific study evaluated the COX-1 and COX-2 inhibitory activity of these compounds.

Case Study: COX Inhibition

Among the tested compounds, one derivative exhibited selective inhibition:

  • Compound 3f : IC50 for COX-2 = 9.2 μmol/L; for COX-1 = 21.8 μmol/L.

This selectivity is critical for developing anti-inflammatory drugs that minimize side effects associated with non-selective COX inhibitors .

CompoundCOX-1 IC50 (μmol/L)COX-2 IC50 (μmol/L)
3f21.89.2

Antiviral Activity

The antiviral potential of imidazo[4,5-b]pyridine derivatives has also been explored, particularly against respiratory viruses.

Case Study: Antiviral Activity Against RSV

In vitro studies showed that certain derivatives exhibited weak antiviral activity against respiratory syncytial virus (RSV):

  • Compound 7 : EC50 = 21 μM against RSV.
  • Compound 17 : EC50 = 79 μM against RSV.

While these values indicate moderate antiviral activity, they suggest a promising avenue for further research into antiviral therapies based on this scaffold .

CompoundVirusEC50 (μM)
7RSV21
17RSV79

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Substituted Imidazo[4,5-b]pyridines with Cardiovascular Activity

  • AR-L 115 BS (Sulmazole): Structure: 2-[(2-Methoxy-4-methylsulfinyl)phenyl]-1H-imidazo[4,5-b]pyridine. Activity: Exhibits potent positive inotropic effects, increasing force of contraction by 100% in isolated rat atria (EC₅₀ ~3–1000 µmol/L). In cats, it elevates dp/dtmax by 141–216% at 0.1–10 mg/kg . Comparison: Unlike 2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine, AR-L 115 BS’s methylsulfinyl group enhances cardiovascular activity but introduces higher toxicity (LD₅₀: 10–30 mg/kg in mice) .
  • AR-L 57 BS: Structure: 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine. Activity: Similar inotropic effects but weaker than AR-L 115 BS. Blood pressure effects are minimal compared to AR-L 100 BS, which elevates blood pressure by >50% .

Imidazo[4,5-b]pyridines with Antimicrobial and Antitubercular Activity

  • 6-(4-Nitrophenoxy)-2-substituted-1H-imidazo[4,5-b]pyridine Derivatives: Structure: Nitrophenoxy group at the 6-position. Activity: Displays antitubercular activity by binding to the DprE1 enzyme (IC₅₀: 0.5–2.5 µM) via interaction with the Cys387 residue . Comparison: The nitro group enhances antitubercular specificity but reduces solubility compared to methoxy-substituted analogs .
  • 2-(4-Nitrophenyl)-1H-imidazo[4,5-b]pyridine :

    • Structure : Nitrophenyl substituent at the 2-position.
    • Properties : Molecular weight 244.22 g/mol , CAS 63581-48-4. Used as a precursor for antimicrobial agents but lacks direct NPP1 inhibition .

Imidazo[4,5-b]pyridines Targeting Metalloenzymes

  • MetAPi-13: Structure: 2-(Pyridin-2-yl)-1H-imidazo[4,5-b]pyridine. Activity: Inhibits methionine aminopeptidases (MetAPs) in M. tuberculosis by coordinating active-site metal ions. Lacks the 3,4-dimethoxyphenyl group, reducing NPP1 affinity but enhancing metalloenzyme selectivity .

Purine-Based Analogues with NPP1 Inhibition

  • Purine-Thioacetamide Derivatives :
    • Structure : Purine core substituted with thioacetamide and 3,4-dimethoxyphenyl groups.
    • Activity : Exhibits superior NPP1 inhibition (Ki = 5.00 nM ) compared to this compound. However, potency drops 10-fold when tested against natural substrates (e.g., ATP) .

Structural and Pharmacological Data Table

Compound Name Core Structure Key Substituents Target Activity/Potency Reference
This compound Imidazo[4,5-b]pyridine 3,4-Dimethoxyphenyl (C₂) NPP1 Ki = 0.217 µM (artificial substrate)
AR-L 115 BS (Sulmazole) Imidazo[4,5-b]pyridine 2-Methoxy-4-methylsulfinylphenyl Cardiovascular +141–216% dp/dtmax
6-(4-Nitrophenoxy)-imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine 4-Nitrophenoxy (C₆) DprE1 (TB) IC₅₀ = 0.5–2.5 µM
MetAPi-13 Imidazo[4,5-b]pyridine Pyridin-2-yl (C₂) MetAPs Metal coordination
Purine-Thioacetamide Purine 3,4-Dimethoxyphenyl-thioacetamide NPP1 Ki = 5.00 nM

Key Research Findings and Implications

Substituent-Driven Selectivity :

  • The 3,4-dimethoxyphenyl group optimizes NPP1 inhibition but is dispensable for metalloenzyme targeting (e.g., MetAPi-13) .
  • Nitro groups enhance antitubercular activity but reduce solubility, limiting bioavailability .

Toxicity vs. Efficacy :

  • AR-L 115 BS’s methylsulfinyl group improves cardiovascular efficacy but increases toxicity, whereas this compound shows lower systemic toxicity .

Assay Dependency :

  • NPP1 inhibitors like this compound exhibit substrate-dependent potency, underscoring the need for natural substrate validation .

Biological Activity

2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[4,5-b]pyridine core substituted with a 3,4-dimethoxyphenyl group. Its unique structure suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its interactions with dopamine receptors and potential anticancer properties.

Dopamine Receptor Interaction

Recent studies have highlighted the compound's selective agonist activity at the D3 dopamine receptor (D3R). Specifically, it has been reported to promote β-arrestin translocation and G protein activation without significant activity at the D2 receptor. This selectivity is crucial for developing treatments for neuropsychiatric disorders.

  • Table 1: D3R Agonist Activity of this compound
CompoundEC50 (nM)Emax (% Control)D2R Activity
This compound710 ± 150102 ± 4.2Inactive

This data suggests that the compound has a potent agonistic effect on D3R while being inactive at D2R, which may limit side effects associated with non-selective dopamine receptor activation .

Anticancer Activity

In vitro studies have demonstrated that derivatives of imidazo[4,5-b]pyridine structures exhibit anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

  • Table 2: Cytotoxicity of this compound
Cell LineIC50 (µM)Mechanism of Action
FaDu (hypopharyngeal cancer)15Induction of apoptosis
A549 (lung cancer)20Cell cycle arrest

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells .

The mechanisms underlying the biological activity of this compound involve:

  • Dopamine Receptor Modulation : Its selective action on D3R may provide therapeutic benefits in treating conditions like schizophrenia and Parkinson's disease.
  • Antitumor Effects : The compound's ability to induce apoptosis in cancer cells may be linked to its structural characteristics that enhance binding affinity to cellular targets involved in cell survival pathways.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Neuroprotection : A study demonstrated that this compound protects dopaminergic neurons from neurodegeneration induced by toxic agents .
  • Cancer Treatment : In vivo models showed significant tumor reduction when treated with the compound alongside standard chemotherapeutics .

Q & A

Q. What are the limitations of current SAR models for imidazo[4,5-b]pyridines?

  • Overfitting occurs with small datasets (e.g., n < 50 compounds). Cross-validation (k-fold) and Bayesian models improve predictivity. highlighted SAR divergence between imidazo[4,5-b]pyridines and [4,5-c] analogs, underscoring scaffold-specific trends .

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